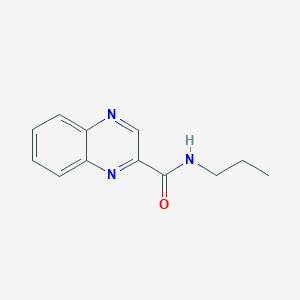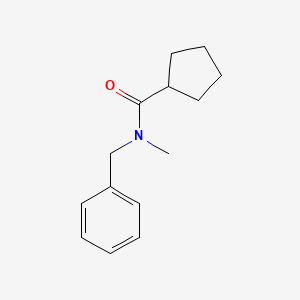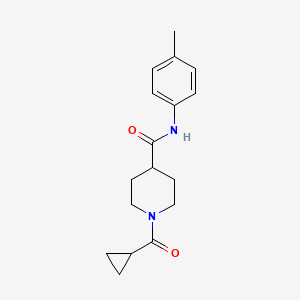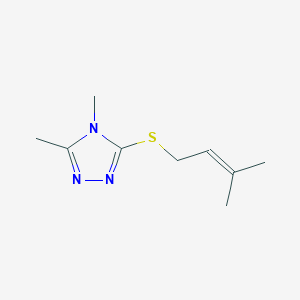![molecular formula C16H18N4O2 B7475669 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride.
Applications De Recherche Scientifique
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been shown to act as a selective inhibitor of the dopamine transporter. This makes 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone a valuable tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
Mécanisme D'action
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this process, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine reuptake inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone are primarily related to its ability to increase dopamine neurotransmission. This can lead to a range of effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has also been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is also a potent dopamine reuptake inhibitor, which can lead to potential confounds in experimental results. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of new treatments for addiction and other dopamine-related disorders. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has shown promise as a potential therapeutic agent in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be used as a tool for studying the role of dopamine in other areas of the brain, such as the prefrontal cortex and the striatum. Finally, new synthetic methods for 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be developed to improve its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. The overall yield of this process is approximately 60%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
1-[4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-7-9-19(10-8-18)16(22)14-11-17-20(12-14)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQMRFWJUUXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)